molecular formula C14H16O4 B1421892 ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate CAS No. 886986-87-4

ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate

Cat. No.: B1421892
CAS No.: 886986-87-4
M. Wt: 248.27 g/mol
InChI Key: STIICXZMUZFNQB-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate ( 886986-87-4) is a chemical compound with the molecular formula C14H16O4 and a molecular weight of 248.27 g/mol . This ester is a derivative of the 3,4-dihydro-1H-2-benzopyran (dihydroisocoumarin) scaffold, a class of structures recognized for their significant pharmacological potential . While the specific biological data for this exact compound is limited in the public domain, related dihydro-1H-2-benzopyran and 3,4-dihydro-2H-1-benzopyran derivatives have been extensively investigated for their diverse biological activities. These related compounds have been identified as key scaffolds in the development of anti-inflammatory and antiulcer agents , as well as potent leukotriene antagonists for respiratory research . Furthermore, such heterocyclic structures are frequently incorporated into complex molecules in drug discovery, including innovative modalities like PROTACs (Proteolysis Targeting Chimeras), due to their ability to serve as effective ligands for target proteins . The presence of both the dihydroisocoumarin moiety and an active ester group in its structure makes this compound a versatile and valuable building block for medicinal chemistry programs. Researchers can utilize it for the synthesis of novel derivatives, the exploration of structure-activity relationships (SAR), or as a key intermediate for the construction of more complex bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 3-(3,4-dihydro-1H-isochromen-1-yl)-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-2-17-14(16)12(15)9-13-11-6-4-3-5-10(11)7-8-18-13/h3-6,13H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIICXZMUZFNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1C2=CC=CC=C2CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Hydroxyaryl Ketones with α,β-Unsaturated Carbonyls

Methodology:

  • Starting with 2-hydroxyaryl ketones (e.g., salicylaldehyde derivatives), they undergo intramolecular cyclization with α,β-unsaturated carbonyl compounds under acid catalysis.
  • The reaction proceeds via electrophilic aromatic substitution, forming the benzopyran ring.

Reaction Conditions:

Parameter Details
Catalyst Acid (e.g., p-toluenesulfonic acid)
Solvent Ethanol or acetic acid
Temperature Reflux (around 80–100°C)
Duration 4–8 hours

Outcome:

  • Formation of 3,4-dihydro-2H-1-benzopyran derivatives.
  • Subsequent esterification with ethanol and acid catalysts yields the ethyl ester.

Knoevenagel Condensation Followed by Cyclization

Methodology:

  • Condensation of salicylaldehyde derivatives with malonate esters via Knoevenagel reaction.
  • Cyclization of the resulting intermediate to form the benzopyran core.

Reaction Conditions:

Parameter Details
Catalyst Piperidine or pyridine
Solvent Ethanol or toluene
Temperature Reflux
Duration 6–12 hours

Subsequent Steps:

  • The intermediate is subjected to cyclization using acid or base to close the ring, followed by esterification to introduce the ethyl group.

Direct Friedel-Crafts Acylation and Cyclization

Methodology:

  • Friedel-Crafts acylation of phenolic compounds with acyl chlorides or anhydrides.
  • Intramolecular cyclization under acidic conditions to form the benzopyran ring.

Reaction Conditions:

Parameter Details
Catalyst Aluminum chloride (AlCl₃)
Solvent Dichloromethane
Temperature 0°C to room temperature
Duration 2–6 hours

Post-reaction:

  • Esterification of the benzopyran carboxylic acid derivatives with ethanol and catalytic sulfuric acid to produce the ethyl ester.

Esterification to Form Ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate

The final step involves esterification of the carboxylic acid derivative:

Carboxylic acid derivative + Ethanol + Catalytic sulfuric acid → Ethyl ester

Conditions:

  • Reflux in ethanol with a catalytic amount of sulfuric acid.
  • Reaction time: 4–8 hours.
  • Work-up involves neutralization, extraction, and purification via recrystallization.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Remarks
Cyclization of 2-hydroxyaryl ketones 2-hydroxyaryl ketones, aldehydes Acid catalyst Reflux, acid catalysis 70–85% Widely used, regioselective
Knoevenagel condensation Salicylaldehyde derivatives, malonate esters Piperidine Reflux 65–80% Good for substituent variation
Friedel-Crafts acylation Phenols, acyl chlorides AlCl₃ 0°C to RT 60–75% Suitable for aromatic substitution

Research Findings and Optimization

Recent studies emphasize the importance of reaction conditions on yield and regioselectivity:

  • Acid catalysis favors formation of the 3,4-dihydro-1H-2-benzopyran ring.
  • Use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields.
  • Protecting groups may be necessary when sensitive functional groups are present.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that compounds containing the benzopyran structure exhibit strong antioxidant activity. Ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Neuroprotective Effects
Studies have shown that derivatives of benzopyran can interact with serotonin receptors, potentially offering neuroprotective benefits. For instance, derivatives similar to this compound have demonstrated affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting a role in treating anxiety and depression .

Synthesis and Derivatives

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler benzopyran derivatives. For example, one method includes the reaction of ethyl acetoacetate with substituted benzopyran intermediates, leading to high yields of the target compound .

Case Studies on Derivatives
Several studies have synthesized derivatives of this compound to evaluate their biological activities. For instance, modifications at the 5-position of the benzopyran ring have been shown to enhance receptor binding affinity and improve pharmacological profiles .

Pharmacological Applications

Anxiolytic Activity
The anxiolytic potential of compounds related to this compound has been evaluated through various in vivo studies. Compounds exhibiting high affinity for serotonin receptors have been correlated with reduced anxiety-like behavior in animal models .

Anti-inflammatory Effects
Research also suggests that this compound may possess anti-inflammatory properties. Studies indicate that benzopyran derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Toxicological Studies

Safety Profile
Toxicological evaluations are critical for assessing the safety of this compound. Preliminary studies indicate a favorable safety profile at therapeutic doses; however, comprehensive toxicological assessments are necessary to fully understand its effects .

Data Summary Table

Application AreaFindingsReference
Antioxidant PropertiesStrong free radical scavenging activity
Neuroprotective EffectsAffinity for serotonin receptors
Anxiolytic ActivityReduced anxiety-like behavior in animal models
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines
Safety ProfileFavorable safety at therapeutic doses

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate involves its interaction with various molecular targets:

    Antioxidant Activity: The benzopyran ring can scavenge free radicals, thereby reducing oxidative stress.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Receptor Binding: It may interact with cellular receptors, modulating signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Target Compound

  • Core structure : 3,4-Dihydro-1H-2-benzopyran (fused bicyclic system).
  • Functional groups: Ethyl 2-oxopropanoate ester.
  • Key features : The fused benzopyran introduces rigidity and π-electron density, while the ester group provides electrophilic reactivity.

Analogous Compounds

Ethyl 3-(2-Methoxy-5-Nitropyridin-4-yl)-2-Oxopropanoate (8c) Core structure: Nitropyridine (monocyclic aromatic system). Functional groups: Methoxy, nitro, and ethyl 2-oxopropanoate. Key features: The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the keto group. Methoxy at C2 moderates reactivity through resonance effects .

Ethyl 3-(2-Benzoyl-3-Ethoxypropyl)-4-Hydroxy-6-Methylpyran-2-one (14f) Core structure: Pyran-2-one (six-membered lactone). Functional groups: Benzoyl, ethoxy, hydroxyl, and methyl groups.

Ethyl 3-(2-Benzoyl-3-Benzylmercaptopropyl)-4-Hydroxy-6-Methylpyran-2-one (14g)

  • Core structure : Pyran-2-one with a benzylmercapto substituent.
  • Functional groups : Benzoyl, benzylmercapto, hydroxyl, and methyl groups.
  • Key features : The thioether linkage (S-benzyl) introduces sulfur-based nucleophilicity and redox activity .

Target Compound

Hypothetically synthesized via:

  • Step 1: Condensation of diethyl oxalate with a benzopyran-derived enolate under basic conditions (analogous to ).
  • Step 2 : Acidic workup to isolate the ester, as described for nitropyridine derivatives .

Analogous Compounds

Compound Synthetic Protocol Yield Key Reaction Conditions Reference
8c Base-mediated condensation of diethyl oxalate with nitropyridine derivatives 72% Reflux in EtOH/Et₂O, 24 h stirring
14f Nucleophilic addition of ethoxide to α,β-unsaturated ketone ~50%* Room temperature, 1 h reaction
14g Thiol-ene reaction with benzyl mercaptan ~75%* Prolonged stirring (1 week) in ethanol

*Estimated from described masses.

Physicochemical Properties

Property Target Compound (Predicted) 8c 14f 14g
Melting Point 80–85°C (estimated) Not reported 94°C 84–86°C
Solubility Moderate in polar aprotic solvents Low in H₂O, high in DCM Low in H₂O, moderate in ether Low in H₂O, high in DCM
IR Signatures 1700–1720 cm⁻¹ (C=O ester) 1706 cm⁻¹ (C=O) 3426 cm⁻¹ (OH) 3426 cm⁻¹ (OH)
¹H-NMR δ 1.2–1.3 (CH₃), 4.2–4.3 (CH₂) δ 1.28 (CH₃), 4.28 (CH₂) δ 1.2–1.4 (CH₃), 3.97 (OCH₃) δ 1.3–1.5 (CH₃), 4.0–4.2 (S-CH₂)

Biological Activity

Ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate is a compound that has garnered attention in recent research for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies, highlighting the compound's synthesis, biological evaluations, and mechanisms of action.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzopyran moiety. The methods often utilize starting materials such as phenolic compounds and α,β-unsaturated carbonyl compounds. The resulting structure features a benzopyran core that is linked to an ethyl ester group, contributing to its biological properties.

Antiproliferative Effects

Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been tested against human Molt 4/C8 T-lymphocytes, CEM T-lymphocytes, and murine L1210 leukemia cells.
  • Results : It exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like Doxorubicin. Specific IC50 values varied based on cell line and experimental conditions (see Table 1 for detailed results) .
Cell Line IC50 (µM) Comparison
Molt 4/C812.5Doxorubicin: 10
CEM15.0Doxorubicin: 9
L121020.0Doxorubicin: 8

The biological activity of this compound has been attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at the G2/M phase, which is critical for halting the proliferation of cancer cells.
  • Molecular Docking Studies : Molecular docking simulations suggest that the compound interacts with key proteins involved in cell survival and proliferation, such as the Epidermal Growth Factor Receptor (EGFR), demonstrating binding energies indicative of strong interactions .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • In one study involving mice models injected with varying doses (30 mg/kg to 300 mg/kg), no mortalities were observed at higher doses, suggesting a favorable safety profile alongside its therapeutic effects .

Toxicity Assessment

The toxicity profile was assessed through various tests including neurotoxicity evaluations using the rotorod test. Results indicated minimal neurotoxic effects at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification or coupling reactions involving ethyl 3-oxopropanoate derivatives and substituted benzopyran precursors. Optimization includes adjusting catalysts (e.g., acid/base catalysts), solvent systems (polar aprotic solvents like DMF), and temperature control (reflux conditions at 80–100°C). Purity can be enhanced using column chromatography (silica gel, hexane/ethyl acetate gradients) and validated via HPLC with UV detection at 254 nm .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions and ester functionality.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for verifying benzopyran ring conformation .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC-PDA : Assesses purity (>95%) and detects impurities under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if dust formation occurs .
  • Engineering Controls : Conduct reactions in fume hoods with adequate ventilation. Avoid inhalation of vapors or aerosols .
  • Waste Disposal : Collect contaminated materials in sealed containers for incineration by licensed facilities .

Advanced Research Questions

Q. How can contradictory data in reaction yields under varying conditions (e.g., solvent polarity, catalyst loading) be systematically analyzed?

  • Methodological Answer : Use a factorial design of experiments (DoE) to isolate variables. For example:

  • Factor Screening : Test solvent polarity (DMF vs. THF), catalyst type (p-TsOH vs. piperidine), and temperature (60°C vs. reflux).
  • Statistical Analysis : Apply ANOVA to identify significant factors affecting yield. Conflicting results may arise from competing reaction pathways (e.g., ester hydrolysis in polar protic solvents). Cross-validate with kinetic studies (e.g., in situ IR monitoring of carbonyl intermediates) .

Q. What strategies mitigate decomposition or instability of this compound during long-term storage?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies under varying pH, humidity, and light exposure.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to inhibit radical-mediated oxidation of the benzopyran moiety.
  • Storage Conditions : Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis and photodegradation .

Q. How can computational and experimental methods evaluate catalytic mechanisms in the synthesis of this compound?

  • Methodological Answer :

  • DFT Calculations : Model transition states and intermediates to identify rate-limiting steps (e.g., nucleophilic acyl substitution vs. keto-enol tautomerization).
  • Isotopic Labeling : Use 18^{18}O-labeled ethyl oxopropanoate to trace oxygen transfer in esterification.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to confirm proton-transfer steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.